molecular formula C6H6N4 B11923776 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11923776
M. Wt: 134.14 g/mol
InChI Key: WJRKUGVFONLDHK-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system. Another approach involves the use of substituted hydrazines and β-ketoesters, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5-2-7-3-8-6(5)10-9-4/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRKUGVFONLDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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